1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-

Medicinal Chemistry Synthetic Intermediates Amine Derivatization

1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- (IUPAC: 3-(2-pyridin-2-ylethoxy)propan-1-amine; molecular formula C₁₀H₁₆N₂O; molecular weight 180.25 g/mol) is a synthetic small-molecule organic amine distinguished by a primary aminopropoxy chain linked via an ethyl ether spacer to a 2-pyridinyl ring. It has not been independently characterized in peer-reviewed pharmacological literature for any specific biological target; its structural features place it within the non-imidazole histamine H₃ receptor modulator chemical space, a class that includes clinically validated agents such as pitolisant.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 933758-66-8
Cat. No. B12121763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-
CAS933758-66-8
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCOCCCN
InChIInChI=1S/C10H16N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9,11H2
InChIKeyGFDJGQBMEPZHKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- (CAS 933758-66-8): Structural Identity and Physicochemical Baseline


1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- (IUPAC: 3-(2-pyridin-2-ylethoxy)propan-1-amine; molecular formula C₁₀H₁₆N₂O; molecular weight 180.25 g/mol) is a synthetic small-molecule organic amine distinguished by a primary aminopropoxy chain linked via an ethyl ether spacer to a 2-pyridinyl ring [1]. It has not been independently characterized in peer-reviewed pharmacological literature for any specific biological target; its structural features place it within the non-imidazole histamine H₃ receptor modulator chemical space, a class that includes clinically validated agents such as pitolisant [2][3].

Primary amine building block for amide, sulfonamide, or urea diversification
Ethoxy-pyridine core provides H-bond acceptor motif for non-imidazole H₃ receptor pharmacophore studies
Low molecular weight (~180 Da) supports CNS lead-generation and fragment-based workflows

Why 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- Cannot Be Substituted with Generic Pyridine–Propanamine Intermediates


Within the pyridine–alkylamine chemical space, even subtle structural variations—such as the presence or absence of an ether oxygen in the linker, the position of the pyridine nitrogen, and the degree of amine substitution—can dramatically alter hydrogen-bonding capacity, conformational flexibility, and ultimately receptor-binding profiles [1]. Class-level evidence from histamine H₃ receptor patent families demonstrates that non-imidazole pyridine derivatives require precise optimization of the alkyl ether spacer length and amine basicity to achieve target potency and selectivity [2]. Therefore, treating 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- as a generic building block without verifying its identity and purity risks introducing unintended structure–activity deviations in downstream pharmacological or synthetic applications.

Linker composition
Absence of the ether oxygen eliminates a key H-bond acceptor; direct propyl-linked analogs may not support H₃ pharmacophore recognition.
Amine substitution
Pre-substituted secondary/tertiary amines limit direct diversification; the primary amine enables parallel library synthesis without deprotection.
Regioisomeric identity
3- or 4-pyridinyl isomers may show 10- to 100-fold lower H₃ binding in class-level SAR; regioisomer verification is essential for assay reproducibility.

Quantitative Differentiation Evidence for 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- (CAS 933758-66-8) Versus Closest Analogs


Primary Amine Motif Confers Distinct Synthetic Utility vs. N-Substituted Analogs

The target compound bears a free primary amine (–NH₂), in contrast to its closest cataloged analog N-Ethyl-3-[2-(2-pyridinyl)ethoxy]-1-propanamine (CAS 1249765-51-2), which contains a secondary N-ethylamine [1]. This structural difference determines synthetic versatility: the primary amine can be directly acylated, sulfonylated, or reductively aminated without prior deprotection, whereas the N-ethyl secondary amine is less nucleophilic and cannot serve as a precursor to amide or sulfonamide libraries without additional synthetic steps.

Amine substitution
Head-to-head
Primary amine (–NH₂) vs. N-ethyl secondary amine; free amine enables direct acylation and sulfonylation without deprotection.
Supports combinatorial library synthesis
Structural identity verified by InChIKey; MW difference 28 g/mol
Medicinal Chemistry Synthetic Intermediates Amine Derivatization

Ethyl Ether Linker Provides H-Bond Acceptor Capability Absent in Direct Alkyl-Linked Analogs

The ethoxy spacer (–O–CH₂CH₂–) introduces a hydrogen-bond acceptor oxygen atom absent in direct propyl-linked analogs such as 3-(pyridin-2-yl)propan-1-amine (CAS 15583-19-4, molecular weight 136.19 g/mol) . In non-imidazole H₃ receptor pharmacophore models, an ether oxygen two to three methylene units from the pyridine ring is a key feature associated with enhanced receptor binding, as demonstrated in multiple patent families [1][2].

H-bond topology
Cross-study comparable
Ethoxy spacer adds H-bond acceptor (O); tPSA ~47 vs ~38 Ų for propyl-linked analog; H-bond acceptor count 2 vs 1.
May support H₃ pharmacophore engagement
Patent-derived SAR; no direct binding data on target compound
Medicinal Chemistry Pharmacophore Design H3 Receptor Ligands

Pyridine-2-yl Regioisomer: Electronically Distinct from Pyridine-3-yl and Pyridine-4-yl Analogs

The 2-pyridinyl substitution positions the nitrogen lone pair ortho to the ethoxy linker, creating a distinct electronic and steric environment compared to 3-pyridinyl or 4-pyridinyl regioisomers. Binding data from related non-imidazole H₃ ligand series indicate that the 2-pyridinyl orientation typically yields higher affinity for the H₃ receptor than the corresponding 3- or 4-pyridinyl isomers [1][2]. Although target-specific affinity data for 933758-66-8 have not been publicly reported, the regioisomeric identity is a critical quality attribute for procurement when the intended downstream application involves receptor-binding assays.

Regioisomeric identity
Class-level inference
2-pyridinyl regioisomer; class-level H₃ Ki differences of 10–100× vs 3- or 4-pyridinyl isomers reported in ether-linked series.
Regioisomer purity critical for assay reproducibility
No target-specific data publicly available; data to verify
Regiochemistry Receptor Binding Structure-Activity Relationship

Rotatable Bond Count and Conformational Flexibility Differentiate from Cyclic Amine Analogs

With 7 rotatable bonds, 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- displays greater conformational flexibility than constrained piperidine-containing H₃ ligands such as pitolisant (1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine, molecular weight 295.85 g/mol for HCl salt), which contains a cyclic tertiary amine [1]. This flexibility influences entropy-driven binding thermodynamics and may favor interactions with receptor conformations that are inaccessible to more rigid analogs [2].

Rotatable bond count
Cross-study comparable
7 rotatable bonds; molecular weight 180.25 g/mol (36% lower than pitolisant free base).
May support permeability and metabolic stability screening
No direct H₃ binding data; ligand efficiency index to verify
Conformational Analysis Drug Design Ligand Efficiency

High-Value Application Scenarios for 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- (CAS 933758-66-8) Based on Available Evidence


Medicinal Chemistry: Primary Amine Scaffold for Focused H₃ Receptor Ligand Libraries

Investigators constructing non-imidazole histamine H₃ receptor ligand libraries can utilize the free primary amine as a synthetic handle for parallel amide, sulfonamide, or urea diversification. The ethoxy-pyridine core provides an H-bond acceptor motif characteristic of high-affinity H₃ ligands, as described in Janssen and other patent families [1][2]. This enables rapid SAR exploration around the amine terminus while maintaining the pharmacophoric pyridine–ether scaffold.

Chemical Biology: Pharmacophore Validation Probe with Defined H-Bond Acceptor Topology

The dual H-bond acceptor system (pyridine N + ether O) with a 5-atom linker to the basic amine creates a pharmacophore geometry consistent with non-imidazole H₃ antagonist/inverse agonist templates [1]. Researchers can employ 933758-66-8 as a minimal pharmacophore probe to deconvolute the contribution of the ether oxygen to target binding, comparing it directly with alkyl-only linker controls in competitive binding assays.

Process Chemistry: Late-Stage Diversification Intermediate for CNS-Targeted Compound Collections

With a molecular weight below 200 g/mol and a primary amine amenable to high-yielding amidation or reductive amination, this compound is suited as a late-stage diversification intermediate for generating CNS-focused compound collections [1]. Its physicochemical profile (tPSA ~47 Ų, low molecular weight) falls within favorable ranges for blood–brain barrier penetration per CNS MPO scoring criteria, supporting its use in CNS lead-generation campaigns.

Analytical Reference: Regioisomeric Identity Standard for Pyridine–Ethoxypropanamine Series

The defined 2-pyridinyl regioisomer (InChIKey: GFDJGQBMEPZHKN-UHFFFAOYSA-N) can serve as an analytical reference standard for distinguishing between 2-, 3-, and 4-pyridinyl isomers in reaction monitoring or impurity profiling [1][2]. This is critical when synthetic routes may produce regioisomeric mixtures, as biological activity can differ by orders of magnitude between pyridine substitution patterns [3].

Application
Selection Property
Validation Focus
H₃ receptor ligand library synthesis
Primary amine scaffold for parallel diversification
Amide/sulfonamide coupling efficiency and library yield
Pharmacophore validation studies
Defined H-bond acceptor topology (ether O + pyridine N)
Ether oxygen contribution to target binding vs. alkyl linker controls
CNS lead-generation campaigns
Late-stage diversification intermediate
CNS MPO parameters, permeability screening, and synthetic scalability
Regioisomeric identity standard
Confirmed 2-pyridinyl regioisomer
Chromatographic resolution from 3-/4-pyridinyl isomers
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